3-Hydroxy-n-pyridin-2-yl-2-naphthamide

Vue d'ensemble

Description

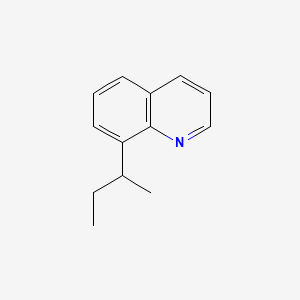

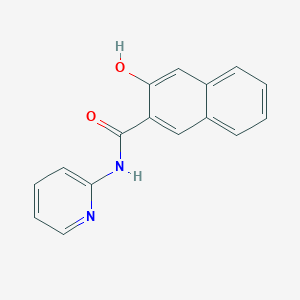

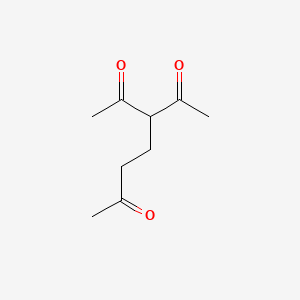

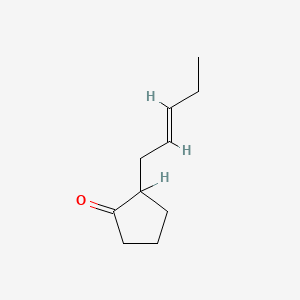

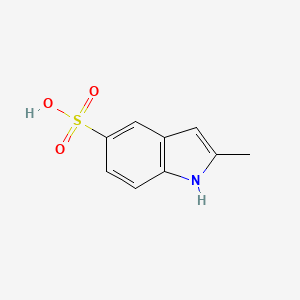

3-Hydroxy-n-pyridin-2-yl-2-naphthamide is a specialty product for proteomics research . It has a molecular formula of C16H12N2O2 and a molecular weight of 264.279 .

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-n-pyridin-2-yl-2-naphthamide consists of 16 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The average mass is 264.279 Da and the monoisotopic mass is 264.089874 Da .Physical And Chemical Properties Analysis

3-Hydroxy-n-pyridin-2-yl-2-naphthamide has a molecular formula of C16H12N2O2 and a molecular weight of 264.279 . More detailed physical and chemical properties may be found in databases like PubChem and ChemSpider .Applications De Recherche Scientifique

-

Chemodivergent Synthesis of N-(pyridin-2-yl)amides

- Field : Organic Chemistry

- Application : This method involves the synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridines .

- Method : The reaction occurs in toluene via C–C bond cleavage promoted by I2 and TBHP. The conditions are mild and metal-free .

- Results : The synthesis results in the formation of N-(pyridin-2-yl)amides .

-

Synthesis of Novel Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivatives

- Field : Medicinal Chemistry

- Application : These derivatives have been synthesized and evaluated for their pharmacokinetic profiles and biological activity .

- Method : The synthesis was catalyzed by magnesium oxide nanoparticles .

- Results : The compounds showed more cytotoxic activity than the reference drug (imatinib). Furthermore, compound IIB gives ten-fold lower IC50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines .

-

Piperidine Derivatives

- Field : Pharmaceutical Industry

- Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Method : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Results : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

-

2-Hydroxypyridine

- Field : Chemical Industry

- Application : 2-Hydroxypyridine is used as a catalyst for generating β-oxopropyl carbonates from cyclic carbonates and alcohols .

- Method : The method involves the use of 2-Hydroxypyridine as a catalyst .

- Results : The result is the generation of β-oxopropyl carbonates from cyclic carbonates and alcohols .

-

Imidates

- Field : Organic Chemistry

- Application : Imidates serve as powerful molecules of electrophiles and nucleophiles in reactions . They have several applications not only in structure functionalization, e.g., the synthesis of esters, amides, and amidines, but also in the synthesis of heterocyclic molecules .

- Method : The method involves the use of imidates as reactants .

- Results : The result is the synthesis of various organic compounds, including esters, amides, amidines, and heterocyclic molecules .

-

β-Oxopropyl Carbonates

- Field : Chemical Industry

- Application : 2-Hydroxypyridine is used as a catalyst for generating β-oxopropyl carbonates from cyclic carbonates and alcohols .

- Method : The method involves the use of 2-Hydroxypyridine as a catalyst .

- Results : The result is the generation of β-oxopropyl carbonates from cyclic carbonates and alcohols .

Propriétés

IUPAC Name |

3-hydroxy-N-pyridin-2-ylnaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-14-10-12-6-2-1-5-11(12)9-13(14)16(20)18-15-7-3-4-8-17-15/h1-10,19H,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRLXUJXDQNSFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=CC=N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333089 | |

| Record name | 3-hydroxy-n-pyridin-2-yl-2-naphthamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49680493 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Hydroxy-n-pyridin-2-yl-2-naphthamide | |

CAS RN |

24445-26-9 | |

| Record name | 3-hydroxy-n-pyridin-2-yl-2-naphthamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenesulfonic acid, 5-chloro-2-[(2-hydroxy-1-naphthalenyl)azo]-4-methyl-, calcium salt (2:1)](/img/structure/B1605702.png)